molecular formula C9H13BrN2O2 B2449594 methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 1005566-41-5

methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2449594
CAS No.: 1005566-41-5
M. Wt: 261.119
InChI Key: QLUGRUQWDRGFAU-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromine atom and two methyl groups on the pyrazole ring, as well as a methyl ester group attached to the propanoate moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with bromine can yield 4-bromo-3,5-dimethyl-1H-pyrazole.

    Esterification: The brominated pyrazole can then be reacted with methyl acrylate under basic conditions to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.

    Material Science: It can be utilized in the synthesis of functional materials, such as organic semiconductors or dyes.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and ester group can influence its binding affinity and selectivity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that contribute to its overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the ester group but shares the brominated pyrazole core.

    Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Similar structure but without the bromine atom.

    3,5-Dimethyl-1H-pyrazole: The parent pyrazole compound without any substituents.

Uniqueness

Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is unique due to the combination of the bromine atom and the ester group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can serve as a handle for further functionalization, while the ester group can enhance its solubility and bioavailability.

Properties

IUPAC Name

methyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUGRUQWDRGFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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